molecular formula C17H12Cl2N2O2 B2622680 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole CAS No. 955976-60-0

3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole

Cat. No. B2622680
CAS RN: 955976-60-0
M. Wt: 347.2
InChI Key: UIVOXDBIIMJWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole (3-(1,3-BDOP)-1-(3,4-DCB)-1H-Pyrazole), also known as 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole or BDOP-DCB-pyrazole, is a heterocyclic organic compound containing a pyrazole ring and two benzene rings. It is a synthetic compound with potential applications in the fields of medicine, biochemistry, and organic chemistry. It is a versatile compound with a wide range of potential uses, including as an inhibitor of enzymes and as an antioxidant.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole has been studied extensively for its potential applications in medicine, biochemistry, and organic chemistry. It has been shown to be an effective inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been found to possess antioxidant properties, which may be useful in the prevention of oxidative damage caused by free radicals. Furthermore, it has been studied as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole is not yet fully understood. However, it is believed to involve the inhibition of enzymes, such as COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole have not been fully studied. However, it has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes. In addition, it has been found to possess antioxidant properties, which may be beneficial in preventing oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole in laboratory experiments include its ability to inhibit the activity of enzymes such as COX-2 and LOX, as well as its potential to act as an antioxidant. Furthermore, it has a relatively low cost and is relatively easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit the activity of other enzymes in addition to COX-2 and LOX.

Future Directions

The potential future directions for 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole include further exploration of its potential applications in medicine, biochemistry, and organic chemistry. In particular, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. In addition, further studies are needed to explore its potential as an anticancer agent, as well as its potential for use as an antioxidant. Finally, additional research is needed to explore its potential for use in other areas, such as drug delivery and drug development.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole involves a multi-step process. The first step involves the reaction of 1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazolebenzodioxol-5-yl chloride and 3,4-dichlorobenzyl chloride in the presence of a base to form the desired pyrazole ring. This reaction is followed by the addition of a base to the reaction mixture, which leads to the formation of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole(1,3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazoleBDOP)-1-(3,4-DCB)-1H-Pyrazole.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(3,4-dichlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-3-1-11(7-14(13)19)9-21-6-5-15(20-21)12-2-4-16-17(8-12)23-10-22-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOXDBIIMJWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.